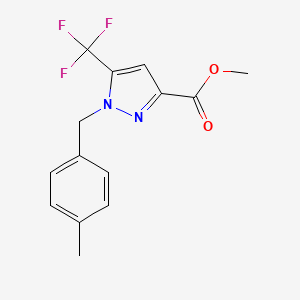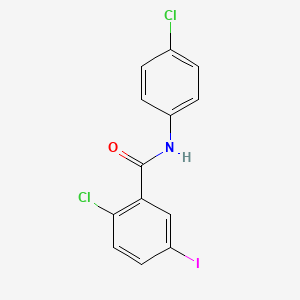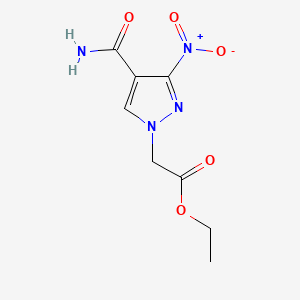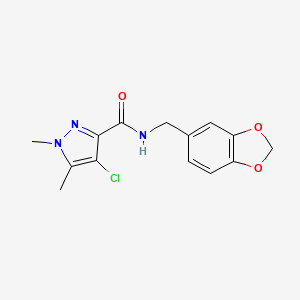
Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be appropriately substituted to introduce the trifluoromethyl group.
Introduction of the Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole nitrogen attacks a benzyl halide.
Esterification: The carboxylate ester group is typically introduced through an esterification reaction, where the carboxylic acid derivative of the pyrazole reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzyl moiety can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The trifluoromethyl group is known to enhance the biological activity of many compounds.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. The presence of the trifluoromethyl group often improves the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound could be used in the development of new agrochemicals or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Methyl 1-(4-fluorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Uniqueness
Compared to similar compounds, Methyl 1-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic properties that can enhance the compound’s stability and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H13F3N2O2 |
|---|---|
Molecular Weight |
298.26 g/mol |
IUPAC Name |
methyl 1-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H13F3N2O2/c1-9-3-5-10(6-4-9)8-19-12(14(15,16)17)7-11(18-19)13(20)21-2/h3-7H,8H2,1-2H3 |
InChI Key |
PRJKJCMPJAOWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10906064.png)

![N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4,6-trichlorophenoxy)acetohydrazide](/img/structure/B10906081.png)


![Methyl 1-[(5-fluoro-2-thienyl)methyl]-1h-pyrazole-5-carboxylate](/img/structure/B10906098.png)
![(2Z,5Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(4-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10906099.png)
![(2E,2'E)-N,N'-(benzene-1,3-diyldimethanediyl)bis[3-(4-chlorophenyl)prop-2-enamide]](/img/structure/B10906103.png)
![1-(4-chlorobenzyl)-N'-[(Z)-(2,3-dichlorophenyl)methylidene]-3-nitro-1H-pyrazole-5-carbohydrazide](/img/structure/B10906104.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitroaniline](/img/structure/B10906105.png)
![1-[(3-chlorophenoxy)methyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B10906109.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B10906115.png)
![azepan-1-yl{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}methanone](/img/structure/B10906123.png)

